molecular formula C14H14N2O B2642378 (2E)-1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one CAS No. 1003993-48-3

(2E)-1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one

Cat. No.: B2642378
CAS No.: 1003993-48-3
M. Wt: 226.279
InChI Key: WWGUUDGKKDWVGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development in Pyrazole-Chalcone Chemistry

The synthesis of pyrazole-chalcone hybrids originated from parallel advancements in chalcone chemistry and heterocyclic compound design. Chalcones, first systematically studied in the 19th century through Claisen-Schmidt condensation reactions, gained prominence for their structural simplicity and bioactivity. The integration of pyrazole motifs emerged in the late 20th century as researchers sought to enhance chalcones' stability and pharmacological profiles. Early work focused on substituting chalcone aryl rings with pyrazole groups, as demonstrated by Anderson and Kaimari’s adamantyl chalcone modifications. These efforts established foundational methods for synthesizing compounds like this compound, where the pyrazole ring’s electron-withdrawing properties stabilize the α,β-unsaturated system while introducing nitrogen-based hydrogen bonding capabilities.

Position in Contemporary Heterocyclic Research

In modern heterocyclic chemistry, this compound occupies a niche as a structurally optimized chalcone derivative. Contemporary studies emphasize its role in addressing drug resistance, as pyrazole-chalcone hybrids exhibit enhanced membrane permeability compared to traditional chalcones. Research trends highlight its utility in fragment-based drug design, where the pyrazole ring serves as a pharmacophore for targeting microbial enzymes or inflammatory mediators. For instance, derivatives with 4-methylphenyl and 1-methylpyrazol-4-yl groups have shown improved lipophilicity, a critical factor in blood-brain barrier penetration. Current investigations also explore its use as a precursor for synthesizing pyrazoline and pyridine derivatives, expanding its applicability in medicinal chemistry.

Structural Classification and Nomenclature Framework

The compound’s systematic IUPAC name, this compound, reflects its core structural features:

  • Prop-2-en-1-one backbone : A three-carbon α,β-unsaturated ketone system (positions 1–3).
  • 4-Methylphenyl substituent : A para-methyl-substituted benzene ring at position 1.
  • 1-Methyl-1H-pyrazol-4-yl group : A methylated pyrazole ring at position 3.

The E-configuration (trans arrangement) of the double bond between C2 and C3 is critical for maintaining planarity and conjugation, which influences electronic properties and bioactivity. The molecular formula C₁₄H₁₄N₂O (molecular weight 226.27 g/mol) aligns with hybrid chalcone-pyrazole systems, balancing aromaticity and polar surface area for optimal solubility.

Theoretical Significance in Medicinal Chemistry

Theoretical analyses posit that this compound’s dual aromatic systems enable multitarget interactions, a desirable trait in antimicrobial and anticancer agent design. Density functional theory (DFT) studies suggest that the 4-methylphenyl group enhances hydrophobic interactions with protein binding pockets, while the pyrazole nitrogen atoms facilitate hydrogen bonding with enzymatic residues. Molecular docking simulations predict affinity for cytochrome P450 enzymes and bacterial efflux pumps, potentially overcoming resistance mechanisms. These properties, combined with synthetic accessibility via Claisen-Schmidt condensations (yields 60–75% under alkaline conditions), position it as a versatile scaffold for further derivatization.

Table 1: Key Structural and Synthetic Parameters

Parameter Value/Description Source Reference
Molecular formula C₁₄H₁₄N₂O
Molecular weight 226.27 g/mol
Hybrid system Chalcone-pyrazole
Synthetic method Claisen-Schmidt condensation
Key functional groups α,β-unsaturated ketone, pyrazole, methyl
Theoretical targets Microbial enzymes, inflammatory mediators

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-(4-methylphenyl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-11-3-6-13(7-4-11)14(17)8-5-12-9-15-16(2)10-12/h3-10H,1-2H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGUUDGKKDWVGO-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-methylacetophenone and 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Claisen-Schmidt condensation reactions, optimized for yield and purity. The process would include steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the phenyl ring or the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the carbonyl group in the propenone bridge can yield the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in anticancer therapies. The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, a study demonstrated that derivatives with pyrazole moieties exhibited significant cytotoxicity against HeLa cells (cervical cancer) and L929 cells (normal fibroblast) by disrupting cellular functions and inducing oxidative stress .

Anti-inflammatory Properties
Research indicates that pyrazole-based compounds possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in the inflammatory response .

Materials Science

Fluorescent Probes
The compound's unique structural features allow it to function as a fluorescent probe in various optical applications. Pyrazole derivatives have been synthesized with tunable photophysical properties, enabling their use in bioimaging and as sensors for detecting specific biomolecules . The ability to modify their absorption and emission characteristics through simple chemical alterations makes them suitable for diverse applications in biological imaging.

Nanomaterials
In materials science, pyrazole derivatives have been incorporated into nanomaterials for drug delivery systems. Their ability to form stable complexes with metal ions enhances their utility in creating nanoparticles that can encapsulate therapeutic agents, improving their bioavailability and targeting capabilities .

Photophysical Studies

Photostability and Quantum Yield
The photophysical properties of (2E)-1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one have been studied extensively. The compound exhibits high quantum yields and good photostability, making it an excellent candidate for applications requiring reliable fluorescent markers . Its performance can be optimized by modifying substituents on the pyrazole ring, allowing researchers to tailor its properties for specific applications.

Case Study 1: Anticancer Research

A comprehensive study investigated the effects of various pyrazole derivatives on cancer cell lines. The findings revealed that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Development of Fluorescent Probes

In another study, researchers synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives based on the core structure of this compound. These compounds were tested for their fluorescence properties and demonstrated high quantum yields suitable for biological imaging applications. The study emphasized the importance of structural modifications in enhancing fluorescence intensity and stability .

Mechanism of Action

The mechanism of action of (2E)-1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one would depend on its specific biological target. Generally, chalcones exert their effects by interacting with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their function or altering their activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Chalcone derivatives are structurally diverse, with modifications in aromatic rings and substituents significantly altering their properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
(2E)-1-(4-Methylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one 4-Methylphenyl, 1-methylpyrazol-4-yl C₁₄H₁₄N₂O 226.28 Balanced lipophilicity; E-configuration enables conjugation .
(4E)-2-Acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one 2-Nitrophenyl, acetyl C₁₃H₁₁N₃O₄ 273.24 Nitro group enhances electron deficiency; Lipinski-compliant (drug-like) .
(2E)-1-(4-Chlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one 4-Chlorophenyl, diphenylpyrazole C₂₄H₁₇ClN₂O 384.86 Chlorine increases molecular weight and halogen bonding potential .
(2E)-1-(Adamantan-1-yl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one Adamantyl, 4-methylphenyl C₂₈H₂₈N₂O 408.54 Bulky adamantyl group enhances lipophilicity and membrane permeability .
(2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one 4-Bromophenyl, 4-methoxyphenyl C₂₅H₁₉BrN₂O₂ 459.34 Bromine and methoxy groups improve halogen bonding and solubility .
Key Observations :
  • Electron-Withdrawing Groups: Nitro (NO₂) and chloro (Cl) substituents increase electrophilicity, enhancing reactivity toward nucleophiles (e.g., in Michael additions) .
  • Heterocyclic Modifications : Pyrazole and triazole rings (e.g., in ) introduce nitrogen atoms, enabling hydrogen bonding and π-stacking interactions with biological targets .

Crystallographic and Computational Insights

  • Crystal Packing: Analogs like (2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one crystallize in monoclinic systems (e.g., P2₁/c) with tight packing driven by halogen bonds and π-π interactions .
  • Software Utilization : Structures of analogs were refined using SHELXL (), ensuring high precision in bond lengths and angles (e.g., C–C = 0.004 Å in ) .

Biological Activity

The compound (2E)-1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one, also known as a pyrazole derivative, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, supported by diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylphenyl and 1-methylpyrazole derivatives. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts to facilitate the formation of the chalcone structure .

Anticancer Properties

Research indicates that several pyrazole derivatives, including this compound, exhibit significant anticancer activity. For instance, studies have shown that these compounds can induce apoptosis in cancer cell lines such as MCF-7, a breast cancer cell line. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Antimicrobial Activity

In addition to anticancer effects, this compound demonstrates antimicrobial properties. A related study highlighted that pyrazole derivatives exhibit activity against various bacterial strains, suggesting potential applications in treating infections .

Neuroprotective Effects

Emerging evidence suggests that this compound may act as a dual-targeting inhibitor for neurodegenerative diseases. Compounds with similar structures have shown inhibition of acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), which are crucial targets in Alzheimer's disease treatment .

Study 1: Anticancer Activity Assessment

A study conducted on a series of pyrazole derivatives, including the target compound, reported significant antiproliferative effects against a panel of cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent activity .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyrazole derivatives. The results demonstrated that this compound showed effective inhibition against Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent .

Data Tables

Biological Activity Effect IC50 Value
AnticancerInduces apoptosisLow micromolar
AntimicrobialInhibits bacterial growthVaries by strain
NeuroprotectiveAChE and MAO-B inhibitionNot specified

Q & A

Q. Example Protocol :

StepConditionsObservations
Aldol Addition4-methylacetophenone (1 eq), aldehyde (1.1 eq), NaOH (20% in ethanol), 70°C, 6hYellow precipitate formation
IsolationEthanol recrystallizationYield: ~65%

Basic: How is the stereochemistry and crystal structure of this compound validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Crystallize the compound in a suitable solvent (e.g., ethanol/dichloromethane).
  • Analyze using a diffractometer (e.g., Agilent SuperNova) with Mo-Kα radiation (λ = 0.71073 Å). Key parameters include:
    • Space group (e.g., P1 for triclinic systems).
    • Bond angles and torsional deviations (e.g., C=C–C=O dihedral angle ~172.94° for E-configuration) .
  • Compare with DFT-optimized geometries to confirm stereochemical consistency .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • NMR :
    • ¹H NMR : Look for vinyl proton signals at δ 7.2–7.8 ppm (doublet, J = 15–16 Hz, confirming E-configuration).
    • ¹³C NMR : Carbonyl (C=O) signal at ~190 ppm; olefinic carbons at 120–140 ppm .
  • IR : Strong C=O stretch at ~1650–1680 cm⁻¹ and conjugated C=C stretch at ~1600 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak matching exact mass (e.g., m/z 267.1 for C₁₅H₁₄N₂O).

Advanced: How can computational modeling (e.g., DFT) resolve contradictions in experimental data?

  • DFT calculations (B3LYP/6-311++G(d,p)) predict electronic properties and optimize geometry:
    • Compare theoretical vs. experimental bond lengths (e.g., C=O: 1.22 Å calc. vs. 1.24 Å XRD) .
    • Analyze frontier molecular orbitals (HOMO-LUMO gap) to explain reactivity or spectroscopic anomalies.
  • Address contradictions (e.g., unexpected UV-Vis λₘₐₓ) by modeling solvent effects or tautomeric forms.

Advanced: How do substituent variations impact bioactivity and spectral data?

  • Electron-withdrawing groups (e.g., Cl, NO₂) on the aryl ring increase electrophilicity of the carbonyl, enhancing antimicrobial activity (MIC: 8–32 µg/mL vs. S. aureus) .
  • Methoxy groups alter π-π stacking in XRD structures, affecting crystal packing (e.g., V = 1009 ų for bromo-substituted analogues vs. 920 ų for chloro) .
  • Comparative NMR studies show downfield shifts in pyrazole protons when electron-donating groups are present.

Advanced: What mechanistic insights exist for its antimicrobial or anticancer activity?

  • Antimicrobial : Disrupts bacterial cell membranes via hydrophobic interactions (logP ~3.2) or inhibits enzymes like dihydrofolate reductase (DHFR) .
  • Anticancer : Induces apoptosis in MCF-7 cells (IC₅₀: 12 µM) by intercalating DNA or inhibiting topoisomerase II. Synergistic effects noted with doxorubicin .
  • Methodological Tip : Use molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., PDB: 1DHF).

Advanced: How can researchers design analogues with improved properties?

  • Structure-Activity Relationship (SAR) Strategies :
    • Introduce bioisosteres (e.g., pyrazole → imidazole) to enhance solubility.
    • Modify the enone system to α-ketoamides for protease inhibition.
  • Case Study : Bromine substitution at the 4-position improves XRD-determined planarity (torsion angle: 179.79° vs. 172.94° for chloro), enhancing crystallinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.